1-[(3-Bromophenyl)methyl]-3-fluoroazetidine
Overview
Description
Scientific Research Applications
Synthesis and Medicinal Chemistry
1-[(3-Bromophenyl)methyl]-3-fluoroazetidine and its derivatives have been explored mainly in the field of synthetic and medicinal chemistry. The compound and its related structures are often used as building blocks in medicinal chemistry due to their unique properties. For instance, the synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid, a related compound, was aimed at creating a new cyclic fluorinated beta-amino acid for potential use in medicinal chemistry (Van Hende et al., 2009).
Antimicrobial and Antifungal Effects
Research into compounds with similar structures has shown promising antimicrobial and antifungal effects. For example, studies have demonstrated the effectiveness of certain 1,2,4-triazole derivatives in treating fungal diseases on animal skin (Ohloblina et al., 2022).
Pharmaceutical Compounds Development
The development of pharmaceutical compounds often utilizes structures related to 1-[(3-Bromophenyl)methyl]-3-fluoroazetidine. A synthetic route towards compounds like 1-t-butoxycarbonyl-3-fluoro-3-methylazetidine, which are of interest as building blocks for pharmaceuticals, has been described in studies. These compounds are important for developing new drugs (Piron et al., 2011).
Anticancer Research
Some derivatives of 1-[(3-Bromophenyl)methyl]-3-fluoroazetidine have shown potential in anticancer research. For instance, certain triazolo-thiadiazoles, which are structurally related, have exhibited significant anticancer activities, suggesting a potential area for further research using similar compounds (Sunil et al., 2010).
properties
IUPAC Name |
1-[(3-bromophenyl)methyl]-3-fluoroazetidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrFN/c11-9-3-1-2-8(4-9)5-13-6-10(12)7-13/h1-4,10H,5-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIEJXOVZJVFLPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC(=CC=C2)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-Bromophenyl)methyl]-3-fluoroazetidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.